molecular formula C5H4N6O3 B15008350 [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- CAS No. 116061-62-2

[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro-

Cat. No.: B15008350
CAS No.: 116061-62-2
M. Wt: 196.12 g/mol
InChI Key: BCKMMROKSGOWJG-UHFFFAOYSA-N
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Description

The compound [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro- (CAS 116061-62-2) is a fused heterocyclic structure with the molecular formula C₅H₄N₆O₃ and a molecular weight of 196.12 g/mol . Its core framework consists of a triazolo-triazine ring system substituted with a methyl group at position 1 and a nitro group at position 2.

Properties

CAS No.

116061-62-2

Molecular Formula

C5H4N6O3

Molecular Weight

196.12 g/mol

IUPAC Name

1-methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C5H4N6O3/c1-9-5-6-2-7-10(5)4(12)3(8-9)11(13)14/h2H,1H3

InChI Key

BCKMMROKSGOWJG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NN2C(=O)C(=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-nitro-1H-1,2,4-triazole with methyl isocyanate in the presence of a base, such as sodium hydroxide, to form the desired triazolo-triazine compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The triazolo-triazine scaffold is highly modular, with substituent positions (e.g., nitro, amino, or alkyl groups) dictating chemical reactivity, stability, and application. Below is a detailed comparison of structurally related compounds:

Structural and Functional Analogues

Table 1: Key Compounds and Their Substituents
Compound Name Substituents Key Applications References
1-Methyl-3-nitro-triazolo-triazinone 1-CH₃, 3-NO₂ Under investigation
TTX (4-Amino-3,7-dinitro-triazolo-triazine) 4-NH₂, 3-NO₂, 7-NO₂ Energetic material
Triazavirin® (7-Methylsulfanyl-3-nitro) 7-SCH₃, 3-NO₂ Antiviral drug (influenza, COVID-19)
3,7-Dimethyl-6H-triazolo-triazinone 3-CH₃, 7-CH₃ Biochemical intermediates
1-Ethyl-3-phenyl-triazolo-triazinone 1-C₂H₅, 3-C₆H₅ Structural studies

Performance in Energetic Materials

  • TTX (4-Amino-3,7-dinitro-triazolo-triazine): Exhibits detonation velocity (~8,900 m/s) and pressure (~34 GPa) comparable to RDX but with superior thermal stability (decomposition >250°C) and lower sensitivity (impact sensitivity >20 J, friction sensitivity >360 N) .
  • 3,7-Dinitro-triazolo-triazin-4-amine (Compound 31) : Achieves similar performance to RDX with enhanced insensitivity to mechanical stimuli, making it a safer alternative for explosives .
Table 2: Energetic Properties Comparison
Property TTX Compound 31 RDX
Detonation Velocity (m/s) ~8,900 ~8,700 ~8,750
Impact Sensitivity (J) >20 >25 7.4
Friction Sensitivity (N) >360 >360 120
Thermal Stability (°C) >250 >240 ~210

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